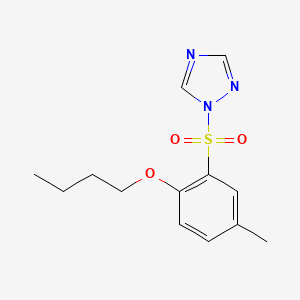
1-(2-Butoxy-5-methylphenyl)sulfonyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Butoxy-5-methylphenyl)sulfonyl-1,2,4-triazole is a chemical compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a butoxy group, a methylphenyl group, and a sulfonyl group attached to a 1,2,4-triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1-(2-Butoxy-5-methylphenyl)sulfonyl-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-butoxy-5-methylphenyl sulfonyl chloride and 1,2,4-triazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(2-Butoxy-5-methylphenyl)sulfonyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone, sulfonamide, and substituted triazole derivatives.
Applications De Recherche Scientifique
1-(2-Butoxy-5-methylphenyl)sulfonyl-1,2,4-triazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Butoxy-5-methylphenyl)sulfonyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Butoxy-5-methylphenyl)sulfonyl-1,2,4-triazole can be compared with other similar compounds, such as:
1-(2-Butoxyphenyl)sulfonyl-1,2,4-triazole: This compound lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(2-Methylphenyl)sulfonyl-1,2,4-triazole: This compound lacks the butoxy group, which may influence its solubility and interaction with biological targets.
1-(2-Butoxy-5-chlorophenyl)sulfonyl-1,2,4-triazole: This compound has a chlorine atom instead of a methyl group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H17N3O3S |
|---|---|
Poids moléculaire |
295.357 |
Nom IUPAC |
1-(2-butoxy-5-methylphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C13H17N3O3S/c1-3-4-7-19-12-6-5-11(2)8-13(12)20(17,18)16-10-14-9-15-16/h5-6,8-10H,3-4,7H2,1-2H3 |
Clé InChI |
FRABFVLHUABXAB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















